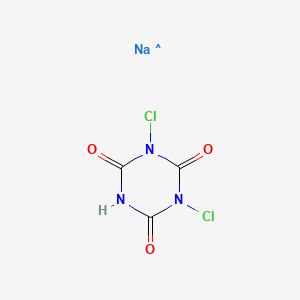

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt, also known as sodium dichloroisocyanurate, is a chemical compound widely used as a disinfectant and cleansing agent. It is a colorless, water-soluble solid produced by the reaction of cyanuric acid with chlorine. This compound is known for its effectiveness in sterilizing drinking water, swimming pools, and various surfaces, making it a valuable tool in public health and sanitation .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is synthesized by chlorinating cyanuric acid. The reaction involves the following steps:

- Cyanuric acid is treated with chlorine gas.

- The reaction produces sodium dichlorocyanuric acid and hydrochloric acid as by-products.

Industrial Production Methods: In industrial settings, the production of sodium dichlorocyanuric acid involves the pyrolysis of urea to produce crude cyanuric acid, which is then purified by digestion with acids such as hydrochloric, nitric, or sulfuric acid. The purified cyanuric acid is then chlorinated to produce sodium dichlorocyanuric acid .

Analyse Chemischer Reaktionen

Types of Reactions: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt undergoes several types of chemical reactions, including:

Oxidation: It acts as an oxidizing agent, reacting with water to form chlorine gas.

Substitution: It can participate in substitution reactions, particularly in the presence of transition metal salts.

Common Reagents and Conditions:

Oxidation: Reacts with water to release chlorine gas.

Substitution: Reacts with dilute solutions of copper (II) sulfate to produce sodium copper dichlorocyanurate.

Major Products Formed:

Oxidation: Chlorine gas.

Substitution: Sodium copper dichlorocyanurate.

Wissenschaftliche Forschungsanwendungen

1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt has a wide range of applications in scientific research, including:

Chemistry: Used as a reagent for N-monochlorination and dehydrochlorination of amino esters.

Biology: Employed in the synthesis of antimicrobial polyurethane additives to control biofilm.

Medicine: Utilized as an emergency disinfectant in drinking water.

Industry: Widely used as a cleansing agent and in water purification.

Wirkmechanismus

The mechanism of action of sodium dichlorocyanuric acid involves its role as an oxidizing agent. When dissolved in water, it releases chlorine gas, which acts as a disinfectant by oxidizing and destroying the cell walls of microorganisms. This process effectively kills bacteria, viruses, and other pathogens, making it a powerful disinfectant .

Vergleich Mit ähnlichen Verbindungen

- Potassium dichlorocyanurate

- Calcium dichlorocyanurate

- Lithium dichlorocyanurate

- Barium dichlorocyanurate

Comparison: 1,3,5-Triazine-2,4,6(1H,3H,5H)-trione, 1,3-dichloro-, sodium salt is unique due to its high solubility in water and its effectiveness as a slow-release source of chlorine. Compared to other similar compounds, it provides a relatively constant rate of chlorine release, making it more efficient for long-term disinfection purposes .

Eigenschaften

Molekularformel |

C3HCl2N3NaO3 |

|---|---|

Molekulargewicht |

220.95 g/mol |

InChI |

InChI=1S/C3HCl2N3O3.Na/c4-7-1(9)6-2(10)8(5)3(7)11;/h(H,6,9,10); |

InChI-Schlüssel |

UNWRHVZXVVTASG-UHFFFAOYSA-N |

Kanonische SMILES |

C1(=O)NC(=O)N(C(=O)N1Cl)Cl.[Na] |

Herkunft des Produkts |

United States |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.